Conformational Rigidity vs. Flexible Spacer Analogs
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea possesses zero rotatable bonds (RB = 0) as confirmed by its SMILES structure O=C(N)NC1=NN=C(C)C1C, where the urea carbonyl is directly conjugated to the pyrazole N3 position without any intervening methylene, ethylene, or other flexible linker . In contrast, the isomer 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea (CAS 1546298-90-1)—which shares the identical molecular formula C₆H₁₀N₄O and molecular weight 154.17—contains a methylene (-CH₂-) spacer between the pyrazole ring and the urea nitrogen, introducing at least one rotatable bond and fundamentally altering the conformational landscape . This difference has direct consequences for molecular recognition: a fully rigid ligand pays a smaller entropic penalty upon binding to a protein target compared to a flexible analog that must sacrifice conformational degrees of freedom. In fragment-based drug discovery, rigid fragments with RB = 0 are preferred starting points because they enable more reliable pharmacophore mapping and structure-based optimization [1].
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds (completely rigid system; urea directly conjugated to pyrazole C3) |
| Comparator Or Baseline | 3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea (CAS 1546298-90-1): ≥1 rotatable bond (methylene spacer between pyrazole and urea); typical pyrazolyl-urea kinase inhibitors (e.g., BIRB-796 analogs): 4–9 rotatable bonds |
| Quantified Difference | Reduction of 1–9+ rotatable bonds vs. spacer-containing analogs; zero conformational degrees of freedom vs. ≥1 |
| Conditions | Structural analysis based on SMILES notation and 2D molecular topology; RB count derived from standard cheminformatic definition (single non-ring bonds excluding terminal groups) |
Why This Matters
For procurement decisions in fragment-based screening or structure-guided lead optimization, zero rotatable bonds confer superior ligand efficiency metrics and more predictable binding poses compared to flexible analogs, justifying selection of this specific compound over isomers of identical molecular weight.
- [1] Murray CW, Rees DC. The rise of fragment-based drug discovery. Nature Chemistry. 2009;1:187-192. doi:10.1038/nchem.217. Discusses advantages of rigid, low-molecular-weight fragments with minimal rotatable bonds for efficient ligand design. View Source
